molecular formula C8H6Br2F2 B1521935 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene CAS No. 471246-90-9

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Cat. No.: B1521935
CAS No.: 471246-90-9
M. Wt: 299.94 g/mol
InChI Key: FTZXJTCNRQOEEE-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a 2-bromo-1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene can be synthesized through several methods, including halogenation reactions and electrophilic aromatic substitution. The reaction typically involves the bromination of 4-(2-bromo-1,1-difluoroethyl)benzene under controlled conditions to introduce the bromo group at the desired position.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of bromine and other reagents under specific conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like hydroxide ions (OH-) and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as alcohols, amines, and other halogenated compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of biological processes and interactions.

  • Medicine: Investigated for potential therapeutic uses and drug development.

  • Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is compared with other similar compounds, such as 1-bromo-4-(trifluoromethyl)benzene and 2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 1-bromo-4-(trifluoromethyl)benzene

  • 2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene

This comprehensive overview provides a detailed understanding of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZXJTCNRQOEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660150
Record name 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471246-90-9
Record name 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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